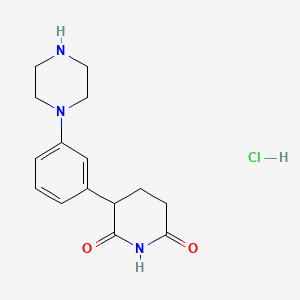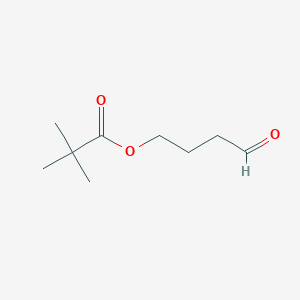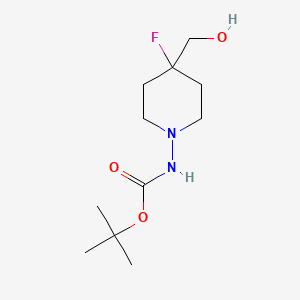
Trimethylsilyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzoic acid trimethylsilyl ester is an organic compound with the molecular formula C11H16O2Si. It is a derivative of benzoic acid where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbenzoic acid trimethylsilyl ester can be synthesized through the esterification of 2-methylbenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as both the silylating agent and the source of the trimethylsilyl group .
Industrial Production Methods
In an industrial setting, the production of 2-methylbenzoic acid trimethylsilyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments can optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-Methylbenzoic acid and trimethylsilanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylbenzoic acid trimethylsilyl ester is utilized in several scientific research fields:
Mécanisme D'action
The mechanism by which 2-methylbenzoic acid trimethylsilyl ester exerts its effects involves the formation of a stable ester bond between the carboxyl group of 2-methylbenzoic acid and the trimethylsilyl group. This ester bond can be cleaved under specific conditions, allowing for the controlled release of the parent acid and the trimethylsilyl group . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid trimethylsilyl ester: Similar structure but without the methyl group on the benzene ring.
4-Methylbenzoic acid trimethylsilyl ester: Similar structure with the methyl group in the para position.
Uniqueness
2-Methylbenzoic acid trimethylsilyl ester is unique due to the presence of the methyl group in the ortho position, which can influence its reactivity and the steric effects in chemical reactions. This positional isomerism can lead to different reaction pathways and products compared to its para and unsubstituted counterparts .
Propriétés
Numéro CAS |
55557-15-8 |
|---|---|
Formule moléculaire |
C11H16O2Si |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
trimethylsilyl 2-methylbenzoate |
InChI |
InChI=1S/C11H16O2Si/c1-9-7-5-6-8-10(9)11(12)13-14(2,3)4/h5-8H,1-4H3 |
Clé InChI |
QWDJSIANUZLFHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13930685.png)



